4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine ring system substituted with piperazine and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperazine to form an intermediate, which is then reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-efficiency and scalability. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A simpler analog with similar structural features but lacking the pyrrolidine group.
4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4-oxobutanoic acid: Another related compound with an additional oxo group.
Uniqueness
4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of pyrimidine, piperazine, and pyrrolidine groups, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C18H25N7 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H25N7/c1-14-11-15(2)22-18(21-14)25-9-7-24(8-10-25)17-12-16(19-13-20-17)23-5-3-4-6-23/h11-13H,3-10H2,1-2H3 |
InChI Key |
ADAQWVPLKZWIID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4)C |
Origin of Product |
United States |
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